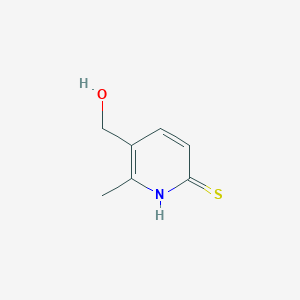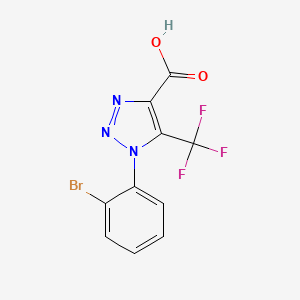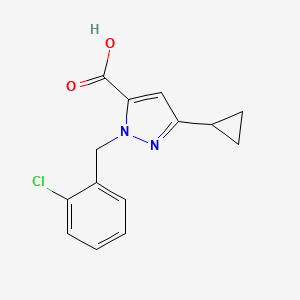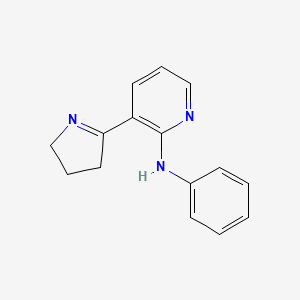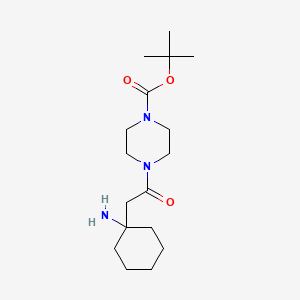![molecular formula C16H15N3 B11807354 1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities. This particular compound features a cyclopropyl group, a phenyl group, and an amine group attached to the benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable aldehyde or ketone.
Substitution Reactions:
Amine Introduction: The amine group is introduced through nucleophilic substitution or amination reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and specific catalysts, while major products depend on the type of reaction and conditions.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine can be compared with other benzimidazole derivatives, such as:
2-Phenyl-1H-benzo[d]imidazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
1-Cyclopropyl-2-methyl-1H-benzo[d]imidazole: Features a methyl group instead of a phenyl group, leading to different reactivity and applications.
1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-4-amine: The position of the amine group is different, which can influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-cyclopropyl-2-phenylbenzimidazol-5-amine |
InChI |
InChI=1S/C16H15N3/c17-12-6-9-15-14(10-12)18-16(19(15)13-7-8-13)11-4-2-1-3-5-11/h1-6,9-10,13H,7-8,17H2 |
InChI-Schlüssel |
HPYSYNJVUWLTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






